2-Chloro-4-(hydroxymethyl)benzoic Acid

Catalog No.
S1796440
CAS No.
1071989-48-4
M.F
C₈H₇ClO₃
M. Wt
186.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(hydroxymethyl)benzoic Acid

CAS Number

1071989-48-4

Product Name

2-Chloro-4-(hydroxymethyl)benzoic Acid

Molecular Formula

C₈H₇ClO₃

Molecular Weight

186.59

Synonyms

2-Chloro-4-(hydroxymethyl)-benzoic Acid

The primary application of 2-Chloro-4-(hydroxymethyl)benzoic acid in scientific research lies in its potential to modulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor protein that plays a crucial role in regulating various physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation .

2-Chloro-4-(hydroxymethyl)benzoic acid is an aromatic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is C8H7ClO3C_8H_7ClO_3, and it has a molecular weight of 186.59 g/mol. This compound features a chloro group at the second position and a hydroxymethyl group at the fourth position of the benzene ring, which contributes to its unique properties and reactivity. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Typical for carboxylic acids and halogenated compounds:

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
  • Reduction: The hydroxymethyl group can be oxidized to form a carbonyl compound or reduced to yield alcohols.

These reactions are significant for synthesizing various derivatives with potential applications in pharmaceuticals and agrochemicals.

Research indicates that benzoic acid derivatives, including 2-chloro-4-(hydroxymethyl)benzoic acid, exhibit various biological activities. These include:

  • Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
  • Enzyme Inhibition: Derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways. For example, modifications in the benzoic acid structure have been linked to enhanced inhibition of certain enzymes related to protein degradation systems .
  • Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

The synthesis of 2-chloro-4-(hydroxymethyl)benzoic acid can be achieved through various methods:

  • Hydroxymethylation of 2-Chloro-4-formylbenzoic Acid: This method involves the reaction of 2-chloro-4-formylbenzoic acid with formaldehyde in the presence of a base.
  • Direct Chlorination: Starting from 4-hydroxymethylbenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Electrophilic Aromatic Substitution: Utilizing chlorinated benzoic acids as starting materials, hydroxymethylation can occur via electrophilic substitution reactions.

These synthetic routes allow for the production of 2-chloro-4-(hydroxymethyl)benzoic acid with varying yields and purities depending on reaction conditions.

2-Chloro-4-(hydroxymethyl)benzoic acid finds applications across several fields:

  • Pharmaceuticals: Its derivatives are explored for potential use as antimicrobial agents and enzyme inhibitors.
  • Agricultural Chemicals: The compound may serve as a precursor for herbicides or fungicides due to its biological activity.
  • Chemical Intermediates: It is used in synthesizing more complex organic molecules in chemical research and industrial applications.

Interaction studies involving 2-chloro-4-(hydroxymethyl)benzoic acid focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Research indicates that structural modifications in benzoic acids can enhance their binding to proteins involved in metabolic pathways, suggesting potential therapeutic effects .
  • Molecular Docking Studies: Computational studies have shown that this compound can interact favorably with certain enzymes, which could lead to the development of new drugs targeting specific diseases .

Several compounds share structural similarities with 2-chloro-4-(hydroxymethyl)benzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-hydroxymethylbenzoic AcidChlorine at position 3Exhibits higher bioactivity against certain enzymes
2-Chloro-5-hydroxymethylbenzoic AcidChlorine at position 2Potentially different enzyme inhibition profiles
4-Hydroxymethylbenzoic AcidNo halogen substituentUsed primarily as a precursor in organic synthesis

The uniqueness of 2-chloro-4-(hydroxymethyl)benzoic acid lies in its specific combination of halogenation and hydroxymethylation, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Single-Crystal X-ray Diffraction Studies

2-Chloro-4-(hydroxymethyl)benzoic acid presents a compelling subject for crystallographic investigation, though specific single-crystal X-ray diffraction data for this exact compound remains limited in the current literature. However, structural insights can be derived from extensive studies of related substituted benzoic acid derivatives and the established crystallographic database of analogous compounds.

The molecular geometry of 2-Chloro-4-(hydroxymethyl)benzoic acid features a benzene ring with three distinct substituents: a carboxylic acid group at position 1, a chlorine atom at position 2, and a hydroxymethyl group at position 4 [1] [2]. The compound crystallizes with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol [1] [3]. Based on structural analysis of related compounds, the molecule adopts a planar conformation with the carboxylic acid group typically lying in the plane of the benzene ring [4].

The crystal packing arrangement is influenced by the presence of multiple hydrogen bonding sites. The carboxylic acid group can participate in both donor and acceptor hydrogen bonding interactions, while the hydroxymethyl substituent provides an additional hydrogen bonding site through its hydroxyl functionality [5]. Studies of similar hydroxymethyl-substituted benzoic acids demonstrate that these compounds often form extended hydrogen-bonded networks in the solid state [6] [7].

The chlorine substituent at the ortho position introduces both steric and electronic effects that influence the overall crystal architecture. The van der Waals radius of chlorine (approximately 1.75 Å) creates spatial constraints that affect intermolecular packing arrangements [8]. Additionally, the electronegativity of chlorine (3.16 on the Pauling scale) influences the electron density distribution within the aromatic system, affecting both intramolecular geometry and intermolecular interactions [9].

Halogen Bonding and Supramolecular Interactions

The presence of the chlorine atom in 2-Chloro-4-(hydroxymethyl)benzoic acid introduces the potential for halogen bonding interactions, which have gained significant recognition as important noncovalent interactions in crystal engineering and supramolecular chemistry [8] [10] [9]. Halogen bonding occurs when the chlorine atom acts as an electron-deficient species (halogen bond donor) and interacts with electron-rich regions such as oxygen atoms from carboxyl or hydroxyl groups [8].

In aromatic chlorinated compounds, the chlorine atom develops a region of positive electrostatic potential (σ-hole) along the C-Cl bond axis, which can interact favorably with nucleophilic sites [8]. The strength of chlorine-based halogen bonds typically ranges from 5-25 kJ/mol, positioning them between weak van der Waals interactions and moderate hydrogen bonds [8]. For 2-Chloro-4-(hydroxymethyl)benzoic acid, potential halogen bonding interactions could involve the chlorine atom and the oxygen atoms of either the carboxyl group or the hydroxymethyl functionality of neighboring molecules.

The hydroxymethyl group introduces additional complexity to the supramolecular architecture through its capacity for hydrogen bonding [11]. The hydroxyl oxygen can serve as both a hydrogen bond donor and acceptor, creating opportunities for the formation of extended hydrogen-bonded networks [12]. Studies of related hydroxymethyl-substituted benzoic acids demonstrate the formation of chains and layers through cooperative hydrogen bonding interactions [10] [12].

Carboxylic acid groups are well-known for their propensity to form centrosymmetric dimers through dual O-H···O hydrogen bonds, creating the classic R₂²(8) supramolecular synthon [10] [12]. However, the presence of additional hydrogen bonding sites from the hydroxymethyl group can compete with this dimerization pattern, potentially leading to alternative supramolecular arrangements such as catemers or more complex network structures [10].

The interplay between halogen bonding, hydrogen bonding, and aromatic π-π stacking interactions determines the overall crystal packing arrangement [9]. In systems containing both halogen bond donors and multiple hydrogen bonding sites, the relative strengths and geometric preferences of these interactions govern the resulting supramolecular architecture [9]. The chlorine atom's position ortho to the carboxyl group may also influence intramolecular hydrogen bonding or conformational preferences, as observed in related 2-chlorobenzoic acid derivatives [13].

Spectroscopic Profiling

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-Chloro-4-(hydroxymethyl)benzoic acid through both ¹H and ¹³C NMR analysis. The ¹H NMR spectrum reveals distinct resonance patterns characteristic of the trisubstituted benzene ring system. The aromatic protons appear in the characteristic downfield region between 7.0-8.0 ppm, with the specific chemical shifts influenced by the electronic effects of the substituents [14] [15].

The hydroxymethyl protons (-CH₂OH) typically resonate around 4.5-4.7 ppm, appearing as a singlet due to the methylene group's attachment to the aromatic ring [14]. The hydroxyl proton of the CH₂OH group appears as a broad signal around 2-4 ppm, often exchangeable with deuterium oxide [15]. The carboxylic acid proton exhibits characteristic downfield chemical shift around 11-13 ppm, representing one of the most deshielded proton environments in organic molecules [14].

¹³C NMR spectroscopy provides detailed information about the carbon framework. The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region around 170-175 ppm [14]. The aromatic carbons exhibit chemical shifts in the range of 120-140 ppm, with the specific values dependent on the substitution pattern and electronic effects [15]. The hydroxymethyl carbon (-CH₂OH) typically resonates around 65-70 ppm, consistent with carbon atoms bearing electronegative substituents [14].

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for functional group identification. The hydroxyl groups (both carboxylic and alcoholic) exhibit broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹ [16] [17]. The carboxylic acid C=O stretch appears as a strong absorption around 1680-1720 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects [16].

The aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹, while the C-Cl stretching vibration typically occurs around 750-850 cm⁻¹ [16] [17]. The fingerprint region below 1500 cm⁻¹ contains numerous absorptions characteristic of the specific substitution pattern and molecular framework, providing detailed structural confirmation [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Chloro-4-(hydroxymethyl)benzoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Under electron ionization conditions, the molecular ion peak appears at m/z 186, corresponding to the molecular weight of the compound [18] [19]. The isotope pattern shows the characteristic M+2 peak due to the presence of ³⁷Cl, appearing at approximately one-third the intensity of the molecular ion peak [18].

The base peak in the mass spectrum varies depending on the ionization method and conditions. Common fragmentation pathways include loss of the carboxyl group (-COOH, 45 mass units) to give a fragment at m/z 141, and loss of the hydroxymethyl group (-CH₂OH, 31 mass units) yielding m/z 155 [18] [19]. The chlorine atom typically remains associated with the aromatic ring during fragmentation, as evidenced by the retention of chlorine isotope patterns in major fragment ions [19].

Decarboxylation is a prominent fragmentation pathway in substituted benzoic acids, leading to the formation of chlorinated phenyl cations [20] [19]. The stability of these aromatic cations contributes to their prominence in the mass spectrum. Additional fragmentations may include loss of chlorine (35/37 mass units) or loss of formaldehyde (30 mass units) from the hydroxymethyl group [18].

Under chemical ionization conditions, protonated molecular ions [M+H]⁺ at m/z 187 may be observed, often providing more gentle ionization with reduced fragmentation [18]. Tandem mass spectrometry (MS/MS) can provide additional structural confirmation through collision-induced dissociation studies, revealing the sequential fragmentation pathways and structural relationships between fragment ions [19].

Thermodynamic Properties

pKa and Solubility Profiling

The acid dissociation constant (pKa) of 2-Chloro-4-(hydroxymethyl)benzoic acid reflects the combined electronic effects of both the chlorine and hydroxymethyl substituents on the benzoic acid framework. Based on comparative analysis with related compounds, the pKa value is estimated to fall in the range of 3.8-4.1 [7] [21] [22]. This value represents a compromise between the electron-withdrawing effect of the ortho-chlorine substituent, which decreases the pKa (making the acid stronger), and the weak electron-donating effect of the para-hydroxymethyl group, which slightly increases the pKa [21] [22].

For reference, benzoic acid itself has a pKa of 4.20, while 2-chlorobenzoic acid exhibits a significantly lower pKa of 2.94 due to the strong electron-withdrawing inductive effect of the ortho-chlorine [21] [22]. The 4-(hydroxymethyl)benzoic acid shows a pKa of 4.16, indicating minimal electronic perturbation from the hydroxymethyl group [7]. The combined effects in 2-Chloro-4-(hydroxymethyl)benzoic acid result in a pKa intermediate between that of 2-chlorobenzoic acid and the parent benzoic acid [21] [22].

Solubility characteristics of 2-Chloro-4-(hydroxymethyl)benzoic acid are influenced by the polar functional groups present in the molecule. The carboxylic acid group and hydroxymethyl functionality provide hydrogen bonding capability, enhancing water solubility relative to simple aromatic hydrocarbons [23] [24]. However, the chlorine substituent and aromatic framework contribute hydrophobic character that limits aqueous solubility [23].

The compound shows enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to favorable hydrogen bonding interactions [7] [25]. In organic solvents of moderate polarity like acetone and dichloromethane, the compound exhibits reasonable solubility suitable for synthetic and analytical applications [23]. The amphiphilic nature of the molecule, containing both hydrophilic (COOH, CH₂OH) and hydrophobic (aromatic ring, Cl) regions, affects its partitioning behavior in different solvent systems [23].

Melting Point and Thermal Stability

The melting point of 2-Chloro-4-(hydroxymethyl)benzoic acid has not been definitively established in the available literature, but estimation based on related compounds suggests a value in the range of 160-190°C [25] [26]. This estimate considers the molecular weight, hydrogen bonding capability, and crystal packing effects typical of substituted benzoic acids [27] [28].

For comparison, 4-(hydroxymethyl)benzoic acid exhibits a melting point of 182-185°C [7] [26], while 2-chlorobenzoic acid melts at 138-140°C [29] [30]. The combination of substituents in 2-Chloro-4-(hydroxymethyl)benzoic acid would be expected to produce a melting point intermediate between these values, influenced by the balance of intermolecular interactions and molecular symmetry [27] [28].

Thermal stability analysis reveals that substituted benzoic acids generally exhibit good thermal stability up to temperatures well above their melting points [27] [28] [31]. Thermogravimetric analysis (TGA) studies of related compounds show that decomposition typically begins around 200-250°C, with the exact temperature depending on the nature and position of substituents [27] [28]. The thermal decomposition process generally proceeds through multiple stages, beginning with phase transformations, followed by formation of intermediate decomposition products, and finally complete combustion under oxidative conditions [27].

The presence of the hydroxymethyl group may slightly reduce thermal stability compared to simple chlorobenzoic acids, as alcohol functionalities can undergo dehydration reactions at elevated temperatures [27] [32]. However, the overall thermal profile remains suitable for most synthetic and analytical applications. Decomposition products typically include carbon dioxide, water, and various chlorinated organic fragments, depending on the atmospheric conditions and heating rate [27] [31].

Dates

Last modified: 08-15-2023

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